3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is a complex organic compound used in various scientific research fields. It is known for its unique structure, which includes a benzyloxycarbonyl group, a dimethyl group, and a methylphenyl group. This compound is often utilized in the synthesis of peptides and proteins due to its ability to activate carboxyl groups on amino acids, facilitating peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethyl and methylphenyl groups through various organic reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to control reaction conditions precisely. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid involves its ability to activate carboxyl groups on amino acids, facilitating peptide bond formation. This activation is achieved through the formation of a reactive intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The molecular targets and pathways involved in this process are primarily related to the synthesis and modification of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 3,3’-[(2-((Benzyloxy)carbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl]bis(oxy)dipropanoic acid
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is unique due to its specific combination of functional groups, which provide distinct reactivity and properties. This uniqueness makes it particularly valuable in peptide synthesis and other specialized applications.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-14-9-7-8-12-16(14)17(20(2,3)18(22)23)21-19(24)25-13-15-10-5-4-6-11-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
LVSOAWVHWNYMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.